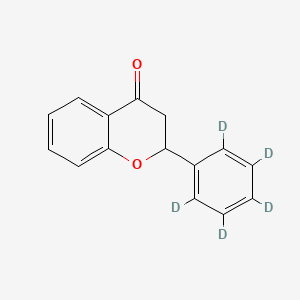
フラバノン-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavanone-d5 is a deuterated form of flavanone, a type of flavonoid. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom. Flavanone-d5 is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic research. The deuterium labeling helps in tracking the compound and understanding its metabolic pathways.
科学的研究の応用
Flavanone-d5 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry to study the fragmentation patterns and metabolic pathways of flavonoids.
Biology: Helps in tracing the metabolic fate of flavonoids in biological systems, aiding in the understanding of their bioavailability and metabolism.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of flavonoids.
Industry: Employed in the development of functional foods and nutraceuticals, where the stability and metabolic fate of flavonoids are crucial.
作用機序
Target of Action
Flavanones, including Flavanone-d5, primarily target enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can have significant effects on blood glucose levels, making flavanones potential antidiabetic agents .
Mode of Action
Flavanones interact with their targets, inhibiting their activity and leading to changes in the metabolic processes they control. For instance, the inhibition of α-glucosidase and α-amylase slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Flavanones also target multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Biochemical Pathways
Flavanones affect several biochemical pathways. They are involved in the regulation of flavonoid biosynthesis, which is crucial for plant growth and stress resistance . They also influence the transport framework responsible for flavonoid transport . Moreover, flavanones regulate polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .
Pharmacokinetics
The pharmacokinetics of flavanones involve their absorption, distribution, metabolism, and excretion (ADME). After oral administration, flavanones are rapidly absorbed and reach peak plasma concentrations within a few hours . Their bioavailability is generally low due to extensive first-pass metabolism . The conjugated forms of these flavanones represent more than 95% of the plasma concentration .
Result of Action
The action of flavanones results in various molecular and cellular effects. They exhibit anti-inflammatory and anticancer activities and enhance the immune system . They also function as antioxidants, scavenging free radicals and providing protection from oxidative stress and related diseases . Moreover, flavanones have been associated with reduced risk of cancer and coronary diseases, tumor growth prevention, and insulin secretion improvement .
Action Environment
The action, efficacy, and stability of flavanones can be influenced by various environmental factors. For instance, stress factors can stimulate the accumulation of flavanones in plants by regulating the expression of flavonoid synthase genes . Additionally, the presence of mono- and disaccharide moieties in flavanone glycosides increases their water solubility and bioavailability .
生化学分析
Biochemical Properties
Flavanone-d5, like other flavonoids, interacts with various enzymes, proteins, and other biomolecules. It is involved in the flavonoid biosynthetic pathway, playing a crucial role in the regulation of flavonols and anthocyanidins accumulation . The hydrophobicity of flavanones like Flavanone-d5 well correlates with the incidence of hydroxyl/methoxy groups and with sugar units .
Cellular Effects
Flavanone-d5 can have significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-inflammatory and anticancer activities and enhance the immune system . Flavanone-d5 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Flavanone-d5 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can catalyze the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins in the flavonoid biosynthetic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flavanone-d5 can change over time. It has been shown that the expression of genes involved in the flavonoid biosynthesis pathway and the accumulation of flavonoids can increase under certain conditions, such as treatment with methyl jasmonate .
Metabolic Pathways
Flavanone-d5 is involved in the flavonoid biosynthesis pathway. It interacts with enzymes such as flavanone 3-hydroxylase (F3H), which plays a key role in the regulation of flavonols and anthocyanidins accumulation .
Transport and Distribution
Flavanone-d5 is transported and distributed within cells and tissues. It is synthesized in the cytosol and subsequently transported into the vacuole . The transport and accumulation of flavonoids like Flavanone-d5 can have a significant impact on plant phenotypic traits .
Subcellular Localization
Flavanone-d5 is localized in the cytosol and nucleus of cells . The subcellular localization of Flavanone-d5 can affect its activity or function. For instance, its localization in the cytosol allows it to participate in the flavonoid biosynthesis pathway .
準備方法
Synthetic Routes and Reaction Conditions: Flavanone-d5 can be synthesized through several methods. One common approach involves the condensation of 2’-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization. The deuterium labeling is typically introduced by using deuterated reagents or solvents during the synthesis process. For instance, using deuterated benzaldehyde or performing the reaction in deuterated solvents can result in the incorporation of deuterium atoms into the flavanone structure.
Industrial Production Methods: Industrial production of flavanone-d5 involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography. The use of deuterated reagents in bulk quantities is a key aspect of industrial production.
化学反応の分析
Types of Reactions: Flavanone-d5 undergoes various chemical reactions, including:
Oxidation: Flavanone-d5 can be oxidized to flavone-d5 using oxidizing agents such as iodine or palladium catalysts.
Reduction: It can be reduced to dihydroflavanone-d5 using reducing agents like sodium borohydride.
Substitution: Flavanone-d5 can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the flavanone ring.
Common Reagents and Conditions:
Oxidation: Iodine, palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Flavone-d5.
Reduction: Dihydroflavanone-d5.
Substitution: Various substituted flavanone-d5 derivatives.
類似化合物との比較
Flavanone-d5 can be compared with other similar compounds, such as:
Flavone-d5: An oxidized form of flavanone-d5, with a double bond between the C2 and C3 positions.
Dihydroflavanone-d5: A reduced form of flavanone-d5, lacking the double bond between the C2 and C3 positions.
Naringenin-d5: A hydroxylated derivative of flavanone-d5, commonly found in citrus fruits.
Uniqueness: Flavanone-d5 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis.
特性
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-FSTBWYLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-ba-,5-alpha-)- (9CI)](/img/new.no-structure.jpg)
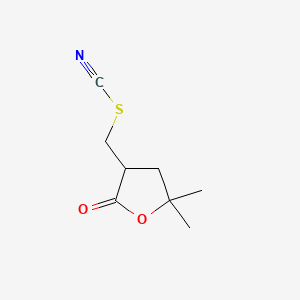
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
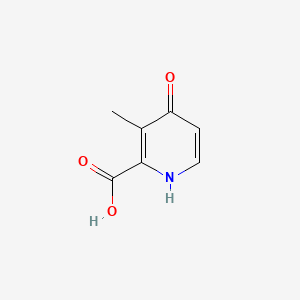
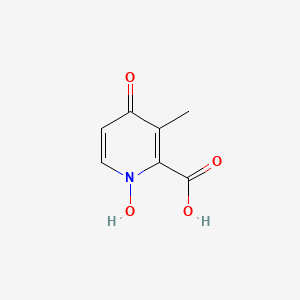
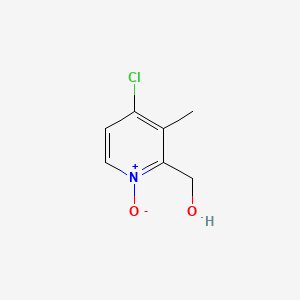

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)

![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)

